2-(thiophen-2-yl)-N'-[(Z)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(thiophen-2-yl)-N’-[(Z)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a thiophene ring and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-N’-[(Z)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide typically involves the condensation of thiophene-2-carbaldehyde with 2,3,4-trimethoxybenzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-2-yl)-N’-[(Z)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
2-(thiophen-2-yl)-N’-[(Z)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)-N’-[(Z)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of the target compound.
2,3,4-Trimethoxybenzaldehyde: Another precursor used in the synthesis.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
2-(thiophen-2-yl)-N’-[(Z)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is unique due to the presence of both a thiophene ring and a trimethoxyphenyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H18N2O4S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-thiophen-2-yl-N-[(Z)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H18N2O4S/c1-20-13-7-6-11(15(21-2)16(13)22-3)10-17-18-14(19)9-12-5-4-8-23-12/h4-8,10H,9H2,1-3H3,(H,18,19)/b17-10- |
InChI Key |
YFVOHPZQOUBRAP-YVLHZVERSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N\NC(=O)CC2=CC=CS2)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)CC2=CC=CS2)OC)OC |
Origin of Product |
United States |
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